4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol

Description

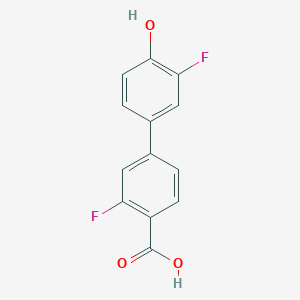

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol is a biphenyl derivative featuring two fluorine atoms and a carboxylic acid group. Its molecular formula is C₁₃H₈F₂O₃, with fluorines at the 3-position of the carboxyphenyl ring and the 2-position of the phenol ring. A related entry (CAS 168100-28-5) under the name "4-(4-Carboxy-3-fluorophenyl)phenol" lacks the second fluorine, highlighting the importance of substitution patterns in nomenclature and properties .

Properties

IUPAC Name |

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOJTEBFVYXERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684397 | |

| Record name | 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261981-84-3 | |

| Record name | 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the use of 4-carboxy-2-fluorophenylboronic acid pinacol ester as a starting material . This compound undergoes a series of reactions, including halogenation and subsequent coupling reactions, to introduce the fluorine atoms and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below summarizes key structural analogs and their distinguishing features:

Electronic and Physicochemical Properties

- Fluorine Effects: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group in the target compound compared to non-fluorinated analogs. For example, 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (pKa ~2.8) is more acidic than non-fluorinated biphenylcarboxylic acids (pKa ~4.5) .

- Solubility : The hydroxypyridine analog (CAS 1261895-92-4) exhibits enhanced water solubility due to the heterocyclic nitrogen, contrasting with the hydrophobic biphenyl backbone of the target compound .

- Lipophilicity: The dual fluorine substitution in the target compound increases logP (predicted ~2.8) compared to mono-fluorinated analogs like 4-(4-Carboxy-3-fluorophenyl)phenol (logP ~2.2) .

Biological Activity

4-(4-Carboxy-3-fluorophenyl)-2-fluorophenol is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C14H11F2O3

- Functional Groups : A carboxylic acid group, two fluorine atoms, and a phenolic hydroxyl group.

These features contribute to its reactivity and interaction with biological systems, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties .

- Protein Binding : The presence of fluorine atoms enhances binding affinity to target proteins, which may improve the efficacy of the compound as a therapeutic agent. The carboxylic acid group can form hydrogen bonds with amino acids in proteins, facilitating stronger interactions.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound across various contexts:

Anti-inflammatory Activity

A study investigated the compound's effects on inflammation in vitro. It demonstrated significant inhibition of COX-2 activity, which is crucial for producing inflammatory prostaglandins. The IC50 value for COX-2 inhibition was found to be approximately 5 µM, indicating moderate potency compared to standard anti-inflammatory drugs.

Antibacterial Activity

Research has shown that fluorinated phenolic compounds exhibit varying degrees of antibacterial activity. In a comparative study, this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 10 µg/mL for S. aureus and 15 µg/mL for E. coli, suggesting potential use as an antibacterial agent .

Case Studies

Research Applications

The unique properties of this compound make it suitable for various research applications:

- Pharmaceutical Development : Its ability to inhibit key enzymes involved in inflammation positions it as a candidate for developing new anti-inflammatory drugs.

- Biological Research : The compound serves as a valuable tool for studying protein-ligand interactions and enzyme kinetics due to its specific binding characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.